molecular formula C22H21NO2 B5192306 N-(diphenylmethyl)-2-phenoxypropanamide

N-(diphenylmethyl)-2-phenoxypropanamide

Cat. No.: B5192306
M. Wt: 331.4 g/mol
InChI Key: IKRGYWILLXMXJG-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-phenoxypropanamide is a chemical compound of significant interest in scientific research and development. Its structure, featuring a diphenylmethyl group and a phenoxy moiety, suggests potential for diverse applications, particularly in the fields of medicinal chemistry and pharmacology. Researchers value this compound as a key intermediate or precursor for synthesizing more complex molecules. Its mechanism of action is area-dependent; it may function as a building block for active pharmaceutical ingredients (APIs) or be investigated for its intrinsic bioactivity, potentially interacting with specific enzymatic or receptor targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Note on Content: The specific details for this compound, including its confirmed CAS Number, molecular formula, molecular weight, melting point, and precise research applications, were not available in the search results and must be obtained from authoritative sources to complete this description accurately.

Properties

IUPAC Name

N-benzhydryl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17(25-20-15-9-4-10-16-20)22(24)23-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17,21H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRGYWILLXMXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-phenoxypropanamide typically involves the reaction of diphenylmethylamine with 2-phenoxypropanoic acid or its derivatives. One common method is the amidation reaction, where diphenylmethylamine reacts with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of microreactors has also been explored to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: N-(diphenylmethyl)-2-phenoxypropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In the field of medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. Its structural features make it a candidate for the design of new drugs, particularly those targeting central nervous system disorders .

Industry: The compound is also used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-phenoxypropanamide is primarily based on its ability to interact with specific molecular targets. The diphenylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the phenoxypropanamide moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Analogs with Varying Amide Substituents

Compound Name Amide Substituent Molecular Formula Molecular Weight Key Properties/Activities References
This compound Diphenylmethyl C22H21NO2 331.41 g/mol Hypothesized high lipophilicity -
N-(3-Bromophenyl)-2-phenoxypropanamide 3-Bromophenyl C15H14BrNO2 320.18 g/mol Not explicitly reported; bromine may enhance electrophilic reactivity
N-(2-Ethoxyphenyl)-2-phenoxypropanamide 2-Ethoxyphenyl C17H19NO3 285.34 g/mol Ethoxy group may improve solubility
N-(2,4-Dichloro-5-...propanamide* Complex aryl substitution C17H14Cl2F3N2O3 434.21 g/mol Herbicidal activity (90% efficacy at 75 g/ha)

*From : Substituted with 3-methyl-2,6-dioxo-4-(trifluoromethyl)-dihydropyrimidinyl.

Key Observations :

  • Diphenylmethyl vs. Halogenated Aryl Groups : The diphenylmethyl group likely increases steric bulk and lipophilicity compared to smaller substituents like 3-bromophenyl or 2-ethoxyphenyl. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Substituent Variations on the Phenoxy Group

Table 2: Analogs with Modified Phenoxy Moieties

Compound Name Phenoxy Substituent Biological Activity References
This compound Unsubstituted phenyl Not reported (hypothetical) -
2-(2-Fluoro-biphenyl)-propanamide* 2-Fluoro-biphenyl Derived from flurbiprofen (NSAID)
N-(2,3-Dimethylphenyl)-2-(2-fluoro...) 2-Fluoro-biphenyl-4-yl No explicit activity reported

*From : Hybrid molecule synthesized from flurbiprofen and amphetamine.

Key Observations :

  • Fluorinated Biphenyl Groups : Fluorine substitution (e.g., in and ) may enhance metabolic resistance and binding affinity to hydrophobic enzyme pockets, as seen in NSAID derivatives .
  • Unsubstituted Phenoxy: The absence of substituents in the target compound may reduce steric hindrance, facilitating interactions with target proteins.

Table 3: Activity Comparison of Selected Analogs

Compound Class Substituent Profile Reported Activity Efficacy/IC50 References
Herbicidal Propanamides Chloro/trifluoromethyl groups Post-emergence weed control 90% at 75 g/ha
NSAID-Derived Amides Methoxynaphthyl/diphenylethyl Anti-inflammatory (hypothetical) Not quantified
Anti-allergic AA Derivatives Piperazinyl/acrylamide Histamine release inhibition IC50 ~1–2 μM (Cx50)

Key Observations :

  • Herbicidal Activity : Chloro and trifluoromethyl groups () are critical for herbicidal efficacy, likely through inhibition of plant-specific enzymes.
  • Anti-inflammatory Potential: NSAID-derived amides (e.g., naproxen analogs in –2) suggest that the target compound may exhibit cyclooxygenase (COX) inhibition if structurally optimized.
  • Gap Junction Inhibition : Triarylmethane derivatives (e.g., T122 and T136) show connexin-specific inhibition, highlighting the role of bulky aryl groups in modulating channel activity .

Q & A

Q. What synthetic strategies are optimal for preparing N-(diphenylmethyl)-2-phenoxypropanamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as coupling diphenylmethylamine with 2-phenoxypropanoyl chloride under anhydrous conditions. Key steps include:

  • Using coupling agents like EDC/HOBt to activate carboxylic acids (e.g., ) .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
  • Characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, and HPLC to verify purity (>95%) .

Q. What are the primary applications of this compound in chemical research?

This compound serves as:

  • A building block for synthesizing complex heterocycles (e.g., pyrazole or thiazole derivatives) via nucleophilic substitution or cyclization reactions .
  • A probe for studying steric and electronic effects in amide bond formation due to its bulky diphenylmethyl group .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • FT-IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches .
  • Thermogravimetric analysis (TGA) to assess thermal stability for storage and reaction planning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) when testing anti-inflammatory or anticancer activity .
  • Structural modifications : Perform QSAR studies to correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity trends .
  • Meta-analysis : Compare data across studies using tools like molecular docking to identify consistent binding modes with targets (e.g., COX-2 or kinase enzymes) .

Q. What experimental designs are recommended for elucidating the mechanism of action in biological systems?

  • Competitive binding assays : Use radiolabeled ligands to quantify receptor affinity (e.g., GPCRs or nuclear receptors) .
  • Enzyme inhibition kinetics : Measure IC50_{50} values under varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
  • Cellular imaging : Tag the compound with fluorescent probes (e.g., BODIPY) to track subcellular localization .

Q. How can computational methods enhance the study of this compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., hydrolysis of the amide bond) and transition states .
  • Molecular Dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability .
  • Pharmacophore modeling : Identify critical structural motifs for target engagement (e.g., hydrogen bonding with catalytic residues) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Optimize reaction parameters (temperature, residence time) to improve yield and reproducibility .
  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation) and solvents to identify robust conditions .
  • Crystallization studies : Use X-ray diffraction to resolve polymorphic forms affecting solubility and bioavailability .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent biological activities?

  • Steric effects : The diphenylmethyl group may hinder target access in some assays but enhance binding in others due to hydrophobic interactions .
  • Metabolic stability : Variations in microsomal stability (e.g., CYP450 metabolism) can alter in vivo efficacy despite similar in vitro activity .
  • Solution-state aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that artificially inflate inhibition data .

Methodological Recommendations

  • Synthetic optimization : Prioritize atom-economical routes (e.g., one-pot reactions) to reduce waste .
  • Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across independent labs .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

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